Lactosylphenyl-trolox

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

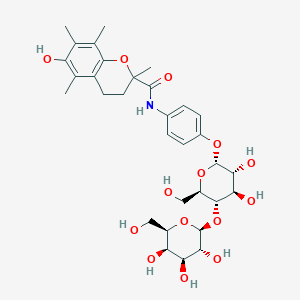

Lactosylphenyl-trolox, also known as this compound, is a useful research compound. Its molecular formula is C32H43NO14 and its molecular weight is 665.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antioxidant Activity

Lactosylphenyl-Trolox exhibits superior antioxidant properties compared to its precursors, Trolox and ascorbic acid. Studies have demonstrated that it effectively scavenges free radicals and protects cells from oxidative stress.

- Cellular Protection : In primary rat hepatocytes exposed to oxidative stress, this compound significantly prolonged cell survival compared to Trolox and other antioxidants like mannitol and ascorbate. This indicates its potential as a hepatoprotective agent .

- Mechanism of Action : The compound does not inhibit xanthine oxidase but effectively scavenges oxyradicals generated during oxidative stress. Its amphipathic nature allows it to access both lipid and aqueous environments within cells, enhancing its protective effects .

Cardiovascular Applications

This compound has shown promising results in cardiovascular research, particularly in models of ischemia-reperfusion injury.

- Myocardial Infarct Size Reduction : In rabbit models, this compound reduced myocardial infarct size more effectively than Trolox during ischemia-reperfusion events. This suggests its potential for therapeutic use in myocardial protection .

Hepatoprotection

The compound's hepatoprotective effects have been highlighted in studies focusing on liver ischemia.

- Experimental Findings : Infusion of this compound before reoxygenation in rats undergoing partial hepatic ischemia resulted in better organ preservation than treatment with Trolox alone. This positions this compound as a candidate for further investigation in liver protection therapies .

Comparative Antioxidant Studies

Research comparing the antioxidant activities of various compounds has consistently placed this compound among the top performers.

- Antioxidant Capacity : In comparative studies with Trolox, ascorbic acid, and butylated hydroxytoluene (BHT), this compound demonstrated greater antioxidant activity based on various assays including DPPH and ABTS methods .

Food Science Applications

The compound's antioxidant properties make it an attractive candidate for food preservation.

- Natural Antioxidant Potential : With growing interest in natural antioxidants, this compound can be explored for its efficacy in food systems to prevent oxidative degradation, thereby extending shelf life and maintaining nutritional quality .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Hepatoprotective Effects

In a controlled study involving primary rat hepatocytes subjected to oxidative stress, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cell viability compared to controls treated with traditional antioxidants.

Case Study 2: Ischemia-Reperfusion Injury

A rabbit model was utilized to assess the efficacy of this compound in reducing myocardial infarct size post-ischemia. The results showed significant reductions in infarct size when compared to the control group receiving standard Trolox treatment.

特性

CAS番号 |

140448-22-2 |

|---|---|

分子式 |

C32H43NO14 |

分子量 |

665.7 g/mol |

IUPAC名 |

N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide |

InChI |

InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1 |

InChIキー |

QCEKZUGOCWMXJY-XYTWIGKESA-N |

SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |

異性体SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C |

正規SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |

同義語 |

lactosylphenyl-trolox lactosylphenyl-TX |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。